molecular formula C6H10F2O B1404837 2-(3,3-Difluorocyclobutyl)ethanol CAS No. 1056467-54-9

2-(3,3-Difluorocyclobutyl)ethanol

Cat. No.: B1404837
CAS No.: 1056467-54-9
M. Wt: 136.14 g/mol
InChI Key: GDHPGAARGJPJSC-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)ethanol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)ethanol typically involves the fluorination of cyclobutyl intermediates followed by the introduction of the ethanol group. One common method involves the reaction of cyclobutyl lithium with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutyl intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: 2-(3,3-Difluorocyclobutyl)acetaldehyde or 2-(3,3-Difluorocyclobutyl)acetic acid.

    Reduction: 2-(3,3-Difluorocyclobutyl)ethane.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluorocyclobutyl)ethanol is unique due to its combination of a cyclobutyl ring with two fluorine atoms and an ethanol group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(3,3-Difluorocyclobutyl)ethanol is an organic compound characterized by a cyclobutyl ring with two fluorine substituents and an ethanol functional group. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C6H10F2O
  • Molecular Weight : 136.14 g/mol
  • Canonical SMILES : C1C(CC1(F)F)CCO

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards enzymes and receptors due to strong hydrogen bonding and dipole interactions. The hydroxyl group in the ethanol moiety also contributes to these interactions by participating in hydrogen bonding.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, the antimicrobial efficacy of related fluorinated compounds has been documented against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized but is expected based on its structural analogs.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure CharacteristicsBiological Activity
2-(3,3-Difluorocyclobutyl)ethanamineAmine group instead of ethanolPotential neuroactive properties
3,3-Difluorocyclobutyl benzoateBenzoate ester groupAntimicrobial properties
1,1-Difluoro-2-methylcyclohexaneCyclohexane ring instead of cyclobutylLimited data on biological activity

Research Findings and Case Studies

Recent research has not directly focused on this compound but has highlighted the importance of fluorinated compounds in drug design. For example:

  • Fluorinated Pharmaceuticals : Studies indicate that fluorination can enhance metabolic stability and bioavailability. The introduction of fluorine atoms often leads to improved pharmacokinetic properties.
  • Case Study : A study on similar fluorinated alcohols showed significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that further investigation into this compound could reveal comparable benefits.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPGAARGJPJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.